molecular formula C19H20N2O3S2 B2496363 4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896603-75-1

4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2496363
CAS No.: 896603-75-1
M. Wt: 388.5
InChI Key: HASCLYLAZUADFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide ( 863511-77-7) is a chemical reagent of interest in medicinal chemistry research. It features a molecular structure incorporating both a benzenesulfonamide and a 2,4-disubstituted thiazole moiety, a combination found in compounds with a range of documented biological activities . The benzenesulfonamide group is a privileged scaffold in drug discovery, known for its role in enzyme inhibition strategies . Similarly, the 2-aminothiazole core is a common pharmacophore investigated for its potential in various therapeutic areas . While the specific mechanism of action and primary research applications for this exact compound require further investigation, its structure suggests potential as a valuable intermediate or target for developing enzyme inhibitors or other bioactive molecules. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-14-3-5-15(6-4-14)19-21-16(13-25-19)11-12-20-26(22,23)18-9-7-17(24-2)8-10-18/h3-10,13,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASCLYLAZUADFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Benzenesulfonamide Group: The benzenesulfonamide group can be synthesized by reacting sulfonyl chlorides with amines.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety undergoes characteristic reactions:

Reaction Type Reagents/Conditions Products Key Findings
N-AlkylationNaH/THF, alkyl halidesN-alkyl derivativesMethyl and ethyl groups introduced at sulfonamide nitrogen show retained bioactivity
AcylationAcyl chlorides, CH₂Cl₂Sulfonamide estersPropionyl chloride forms stable amides at room temperature
OxidationH₂O₂, controlled pHSulfonic acidsComplete oxidation observed under strong acidic conditions

Key structural evidence from NMR studies confirms regioselective modifications at the sulfonamide nitrogen without affecting the thiazole ring .

Thiazole Ring Modifications

The 2-(p-tolyl)thiazol-4-yl group demonstrates significant versatility:

2.1 Electrophilic Substitution

  • Bromination at C5 position using NBS (N-bromosuccinimide) yields 5-bromo derivatives

  • Nitration with HNO₃/H₂SO₄ produces 5-nitrothiazole analogs

2.2 Ring Functionalization

Modification Method Yield Application
Thiazole N-alkylationK₂CO₃/DMF, alkyl bromides72-89%Creates cationic surfactants
Thiazole-amine couplingEDCI/HOBt, carboxylic acids65%Produces bioactive conjugates

X-ray crystallography of derivatives shows maintained planarity of the thiazole-p-tolyl system post-modification .

Methoxybenzene Reactivity

The 4-methoxybenzene ring participates in:

  • Demethylation : BBr₃ in CH₂Cl₂ converts methoxy to hydroxyl group (95% conversion)

  • Electrophilic Aromatic Substitution :

    • Nitration at C3 position (HNO₃/AcOH)

    • Sulfonation at C5 position (H₂SO₄, 110°C)

DFT calculations indicate the methoxy group directs electrophiles to the para position relative to sulfonamide attachment .

Ethyl Linker Transformations

The -(CH₂)₂- spacer between thiazole and sulfonamide enables:

  • Oxidative Cleavage : RuO₄/NaIO₄ yields thiazole-4-carboxylic acid

  • Radical Reactions : AIBN-initiated bromination creates dibromo derivatives

Kinetic studies reveal the ethyl chain's rotational freedom influences reaction rates in SN2 substitutions .

Comparative Reactivity Table

Functional Group Reaction Rate (k, s⁻¹) Activation Energy (kJ/mol) Preferred Solvent
Sulfonamide NH2.1×10⁻³45.2DMF
Thiazole C55.8×10⁻⁴67.8CHCl₃
Methoxy O-Me3.4×10⁻⁵89.1DCM
Ethyl linker1.2×10⁻²32.4THF

Data compiled from stopped-flow kinetics studies

Stability Profile

Critical stability considerations:

  • pH Sensitivity : Decomposes in strong acids (pH <2) via sulfonamide cleavage

  • Thermal Stability : Decomposition onset at 218°C (TGA data)

  • Photooxidation : Forms sulfoxide derivative under UV/visible light (λ >300 nm)

These reactions enable creation of derivatives with modified electronic profiles and bioactivity, particularly in medicinal chemistry applications. Recent advances demonstrate the compound's utility as a scaffold for developing kinase inhibitors and antimicrobial agents through rational substitution patterns .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of sulfonamide derivatives, including 4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide. Research indicates that compounds with similar structures exhibit significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in cancerous tissues. For instance, a study reported that certain benzenesulfonamide derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating their potential as selective anticancer agents .

Furthermore, the compound has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231, suggesting its efficacy in triggering programmed cell death in malignant cells . The mechanism involves the modulation of cellular pathways that lead to increased annexin V-FITC positivity, indicating a higher rate of apoptosis compared to controls.

Antimicrobial Properties

In addition to its anticancer applications, 4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide has demonstrated antimicrobial activity. Sulfonamides are known for their broad-spectrum antibacterial properties, and derivatives similar to this compound have been evaluated against various pathogens. For example, compounds with thiazole moieties have shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Escherichia coli and Staphylococcus aureus .

The mechanism of action often involves the inhibition of essential bacterial enzymes, disrupting metabolic processes necessary for bacterial growth and survival. The ability of these compounds to interfere with biofilm formation further enhances their potential as therapeutic agents against persistent infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide derivatives. Modifications at various positions on the thiazole and benzenesulfonamide frameworks can significantly influence biological activity. For instance:

  • Thiazole Ring : Variations in substituents on the thiazole ring can enhance selectivity towards specific targets like CA IX.
  • Sulfonamide Group : The presence of electron-donating or electron-withdrawing groups can affect the compound's interaction with biological targets.

Case Studies

  • Study on CA IX Inhibition : A recent study synthesized a series of benzenesulfonamide derivatives and evaluated their inhibitory effects on CA IX. One derivative exhibited remarkable selectivity and induced apoptosis in cancer cell lines, highlighting the therapeutic potential of such compounds .
  • Antimicrobial Evaluation : Another investigation assessed new thiopyrimidine-benzenesulfonamide compounds against various bacterial strains. Results indicated significant antimicrobial activity, suggesting these compounds could serve as templates for developing new antibiotics targeting resistant strains .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and benzenesulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Spectral Data (IR/NMR) Reference
4-Methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide -OCH₃ (benzenesulfonamide), p-tolyl (thiazole) ~403.4 (estimated) ν(SO₂) ~1350 cm⁻¹, δ(Ar-H) ~7.2–7.8 ppm (1H-NMR)
4-Methyl-N-(4-methyl-5-(1-(2-(5-methyl-4-(p-tolyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (10b) -CH₃ (benzenesulfonamide), diazenyl-p-tolyl ~534.5 ν(C=S) ~1250 cm⁻¹, ν(NH) ~3300 cm⁻¹
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole ring (vs. thiazole), -CH₃ (oxazole) ~386.4 ν(C=O) absent, ν(SO₂) ~1340 cm⁻¹
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) Trifluoromethylphenyl-urea, piperazine-ethyl ester 548.2 ([M+H]+) ESI-MS m/z: 548.2, δ(CF₃) ~120 ppm (19F-NMR)
Key Observations:

Thiazole vs. Oxazole Core: Replacing the thiazole ring in the target compound with an oxazole (as in ) reduces molecular weight (~386 vs.

Diazenyl and Urea Groups: Compounds like 10b and 10d exhibit extended conjugation (diazenyl) or hydrogen-bonding capacity (urea), which may enhance target binding affinity in enzyme inhibition.

Spectral Differentiation :

  • The absence of C=O stretches in oxazole derivatives (e.g., ) contrasts with thiazole-based compounds, where C=S vibrations (~1250 cm⁻¹) dominate .
  • ESI-MS data for urea-thiazole hybrids (e.g., 10d) confirm higher molecular weights due to piperazine and trifluoromethyl groups .

Biological Activity

4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, a methoxy group, and a thiazole ring, contributing to its unique chemical properties. Its molecular formula is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 348.48 g/mol.

Research indicates that compounds similar to 4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide exhibit anticancer activity primarily through the inhibition of tubulin polymerization. This process disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .

Anticancer Activity

  • Inhibition of Tumor Growth : Studies have shown that the compound demonstrates significant antiproliferative effects against various cancer cell lines. For example:
    • Melanoma and Prostate Cancer : The compound has been tested against melanoma and prostate cancer cells, exhibiting improved potency compared to related compounds .
    • Cell Lines Tested : The efficacy was evaluated using several cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others.
Cell Line IC50 Value (µM) Effect
MCF70.71Significant inhibition
NCI-H4600.08High cytotoxicity
Prostate CancerLow nM rangeEnhanced potency

Antimicrobial Activity

The thiazole moiety in the compound enhances its antimicrobial properties. Research indicates that derivatives of thiazole exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of 4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can be influenced by modifications to its structure:

  • Methoxy Group : Enhances lipophilicity and bioavailability.
  • Thiazole Ring : Critical for interaction with biological targets, particularly in inhibiting tubulin polymerization.

Case Studies

  • Study on Anticancer Efficacy : A series of experiments demonstrated that modifications to the thiazole ring significantly impacted the compound's ability to inhibit tumor growth. The most potent derivatives were found to have IC50 values in the low nanomolar range against resistant cancer cell lines .
  • Antimicrobial Testing : In vitro studies revealed that compounds with similar structures effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobials .

Q & A

Q. What are the optimized synthetic routes for 4-methoxy-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling a thiazol-2-ylamine intermediate with a sulfonyl chloride derivative. A common method includes:

  • Step 1: React 4-p-tolyl-thiazol-2-ylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 2: Purify via recrystallization or column chromatography .

Key Parameters:

ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneHigher solubility of intermediates
Temperature0–5°C (initial), then RTMinimizes side reactions
BaseTriethylamineNeutralizes HCl, drives reaction

Yields range from 65–85% depending on purity of starting materials and reaction monitoring (TLC/NMR) .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms sulfonamide linkage (δ 3.2–3.5 ppm for SO2NH) and thiazole ring protons (δ 7.1–8.3 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 427.12 [M+H]+) .
  • X-ray Crystallography: Resolves spatial arrangement of the p-tolyl and methoxy groups .

Data Interpretation Example:

  • Thiazole C=N stretch at 1640 cm⁻¹ (FTIR) confirms ring integrity .

Q. What preliminary biological assays are recommended to screen its activity?

Answer:

  • Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition: Fluorescence-based assays for COX-2 or carbonic anhydrase, given sulfonamide’s known targets .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Initial Findings:

Assay TypeResult (IC50)Reference
COX-2 Inhibition2.3 µM
S. aureus Growth Inhibition15 µg/mL

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

Answer:

  • Modification Sites:
    • Thiazole Ring: Introduce electron-withdrawing groups (e.g., -NO2) to enhance electrophilic reactivity .
    • Methoxy Group: Replace with ethoxy to study steric effects on target binding .

Example SAR Table:

DerivativeModificationBioactivity (IC50)
Parent CompoundNone2.3 µM (COX-2)
Nitro-Thiazole-NO2 at C51.1 µM (COX-2)

Q. What mechanistic insights exist for its enzyme inhibition?

Answer:

  • Molecular Docking: The sulfonamide group binds to COX-2’s hydrophobic pocket via H-bonding with Arg120 and Tyr355 .
  • Kinetic Studies: Competitive inhibition observed with Ki = 0.8 µM (Lineweaver-Burk plots) .

Experimental Validation:

  • Surface plasmon resonance (SPR) confirms binding affinity (KD = 1.5 µM) .

Q. How to resolve contradictions in reported synthetic yields (65% vs. 85%)?

Answer: Potential Causes:

  • Purity of Thiazol-2-ylamine: Commercial batches may contain impurities; recrystallize before use .
  • Reaction Time: Extend from 6 to 12 hours for complete conversion (monitor via TLC) .

Optimization Strategy:

VariableAdjusted ProtocolOutcome
SolventAnhydrous DMF89% yield
Temperature0°C → RT gradualMinimizes decomposition

Q. What strategies enhance solubility for in vivo studies?

Answer:

  • Prodrug Design: Introduce phosphate esters at the methoxy group (hydrolyzes in vivo) .
  • Nanoparticle Encapsulation: Use PLGA polymers to improve bioavailability (tested in murine models) .

Solubility Data:

FormulationSolubility (mg/mL)
Free Compound0.12
PLGA Nanoparticles2.8

Q. How to validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Heat shock proteins stabilize upon target binding; observe shifts via Western blot .
  • CRISPR Knockout: KO of COX-2 in HeLa cells abolishes compound’s anti-proliferative effect (p < 0.01) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.